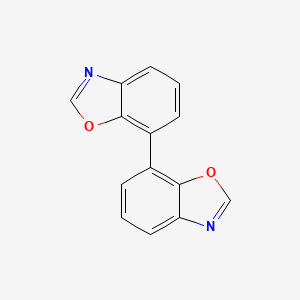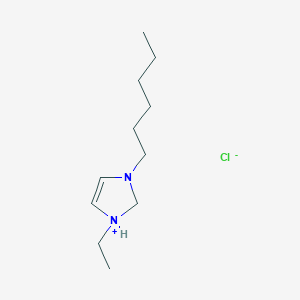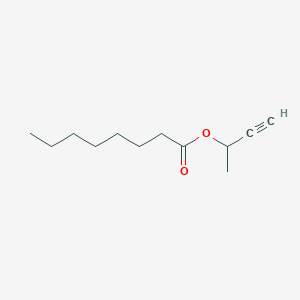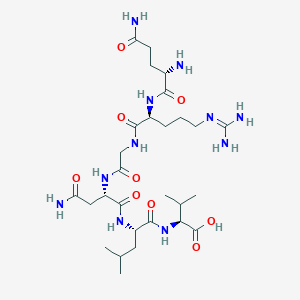
7,7'-Bi-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7’-Bibenzoxazole is a heterocyclic aromatic compound that consists of two benzoxazole units connected by a single bond. Benzoxazole itself is a fused ring system containing both benzene and oxazole rings. The compound is known for its rigidity, linearity, and symmetrical molecular structure, which contribute to its unique chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7’-Bibenzoxazole typically involves the reaction of 2-aminophenol with aldehydes or acids under specific conditions. One common method is the two-step thermal imidization process. For example, a typical synthetic route involves the reaction of 2,2’-bibenzoxazole-5,5’-diamine (DBOA) with 3,3’,4,4’-biphenyltetracarboxylic dianhydride (BPDA) in the presence of N-methyl-2-pyrrolidone (NMP) solution .
Industrial Production Methods: In industrial settings, the production of 7,7’-Bibenzoxazole may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions: 7,7’-Bibenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert 7,7’-Bibenzoxazole into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoxazole derivatives .
Aplicaciones Científicas De Investigación
7,7’-Bibenzoxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of 7,7’-Bibenzoxazole are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of high-performance polymers, such as polyimides, which are utilized in flexible display devices and organic light-emitting diode (OLED) displays
Mecanismo De Acción
The mechanism of action of 7,7’-Bibenzoxazole involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit cell growth by inducing cell cycle arrest at the S phase and reducing the ratio of cells in the G2/M phase. This effect is achieved through its interaction with key proteins and enzymes involved in cell cycle regulation .
Comparación Con Compuestos Similares
Benzoxazole: A simpler analog with a single benzoxazole unit.
Benzimidazole: Another heterocyclic compound with similar rigidity and linearity but different chemical properties.
Benzothiazole: Contains a sulfur atom in place of the oxygen in benzoxazole, leading to different reactivity.
Uniqueness of 7,7’-Bibenzoxazole: 7,7’-Bibenzoxazole stands out due to its symmetrical structure and the presence of two benzoxazole units, which enhance its thermal stability and rigidity. These properties make it particularly valuable in applications requiring high-performance materials, such as in the production of polyimides for flexible electronics .
Propiedades
Número CAS |
467231-65-8 |
|---|---|
Fórmula molecular |
C14H8N2O2 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
7-(1,3-benzoxazol-7-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H8N2O2/c1-3-9(13-11(5-1)15-7-17-13)10-4-2-6-12-14(10)18-8-16-12/h1-8H |
Clave InChI |
QYGVENSBTDTZTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=CO2)C3=C4C(=CC=C3)N=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)




![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)

![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)


![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)


